molecular formula C19H18F2N2O2 B11132853 N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide

N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide

Cat. No.: B11132853
M. Wt: 344.4 g/mol
InChI Key: VMIAUUQAHTYJCZ-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide is a synthetic organic compound with a complex structure It features an indole core, a common motif in many biologically active molecules, substituted with a 2,6-difluorobenzyl group and a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

    Introduction of the 2,6-difluorobenzyl Group: This step often involves a nucleophilic substitution reaction where the indole nitrogen attacks a 2,6-difluorobenzyl halide.

    Attachment of the 2-methoxyethyl Group: This can be achieved through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base.

    Formation of the Carboxamide:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the indole nitrogen or the methoxyethyl group, leading to the formation of N-oxides or aldehydes, respectively.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: N-oxides or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving indole derivatives, which are known for their biological activity.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The indole core is known to interact with serotonin receptors, which could be a potential pathway for its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-difluorobenzyl)-1H-indole-5-carboxamide
  • N-(2-methoxyethyl)-1H-indole-5-carboxamide
  • N-(2,6-difluorobenzyl)-1H-indole-3-carboxamide

Uniqueness

N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the 2,6-difluorobenzyl and 2-methoxyethyl groups can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18F2N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1-(2-methoxyethyl)indole-5-carboxamide

InChI

InChI=1S/C19H18F2N2O2/c1-25-10-9-23-8-7-13-11-14(5-6-18(13)23)19(24)22-12-15-16(20)3-2-4-17(15)21/h2-8,11H,9-10,12H2,1H3,(H,22,24)

InChI Key

VMIAUUQAHTYJCZ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)C(=O)NCC3=C(C=CC=C3F)F

Origin of Product

United States

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